4-Cyano-3-methylbenzylamine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Cyano-3-methylbenzylamine, a substituted aromatic amine and nitrile, presents itself as a molecule of interest for medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-3-methylbenzylamine, a substituted aromatic amine and nitrile, presents itself as a molecule of interest for medicinal chemistry and materials science. Its structure, featuring a reactive benzylamine moiety and a cyano group on a methylated benzene ring, suggests potential as a versatile building block in the synthesis of more complex molecules. This guide aims to provide a comprehensive overview of the known technical data for 4-Cyano-3-methylbenzylamine, focusing on its chemical identity, available properties, and potential applications, while also highlighting the current limitations in publicly accessible data.
Chemical Identity and Core Descriptors
Precise identification of a chemical entity is fundamental for research and development. 4-Cyano-3-methylbenzylamine is distinguished by the following identifiers:
It is crucial to distinguish this specific isomer from other related compounds, such as 4-methylbenzylamine or other positional isomers of cyanomethylbenzylamine, as their chemical and biological properties can vary significantly.
Physicochemical Properties and Handling
Detailed experimental data on the physicochemical properties of 4-Cyano-3-methylbenzylamine is not extensively available in peer-reviewed literature. However, based on supplier information, the following can be inferred:
Appearance: Likely a solid or liquid at room temperature.
Storage: Recommended to be stored in a dry, sealed container at 2-8°C.[1]
Safety and Handling:
Preliminary hazard assessments indicate that 4-Cyano-3-methylbenzylamine should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310: Immediately call a POISON CENTER or doctor/physician.[1]
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Synthesis and Reactivity
Synthesis:
Caption: A potential synthetic pathway to 4-(aminomethyl)-2-methylbenzonitrile.
This conceptual pathway would involve the reduction of the nitro group of a suitable precursor to an aniline, followed by a conversion of the amino group to a benzylamine. The specific reagents and reaction conditions would require experimental optimization.
Reactivity:
The chemical reactivity of 4-Cyano-3-methylbenzylamine is dictated by its primary functional groups: the primary amine and the nitrile.
Amine Group: The benzylamine moiety is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines. This functionality is key to its utility as a building block for larger, more complex molecules.
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further avenues for chemical modification.
Applications in Research and Drug Discovery
While specific examples of the application of 4-Cyano-3-methylbenzylamine in drug development are not prominent in the literature, its structural motifs are present in various biologically active compounds.
Scaffold for Medicinal Chemistry: As a substituted benzylamine, it can serve as a versatile scaffold for the synthesis of novel compounds to be screened for various biological activities. The nitrile group can act as a key interaction point with biological targets or be a precursor for other functional groups.[2]
Intermediate in Pharmaceutical Synthesis: This compound is classified as an intermediate for the synthesis of pharmaceuticals.[2] The combination of the benzylamine and cyano functionalities allows for its incorporation into a wide range of molecular architectures.
The logical workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: Workflow for the use of 4-Cyano-3-methylbenzylamine in drug discovery.
Conclusion and Future Outlook
4-Cyano-3-methylbenzylamine (CAS 1008736-37-5) is a chemical entity with clear potential as a building block in synthetic and medicinal chemistry. However, a significant gap exists in the publicly available, in-depth technical literature regarding its synthesis, comprehensive physicochemical properties, and specific applications. This guide consolidates the currently available information, primarily from chemical supplier databases, to provide a foundational understanding of this compound.
For researchers and drug development professionals, this molecule represents an opportunity for exploration. The development and publication of a robust synthetic protocol, along with detailed characterization and investigation into its biological activities, would be a valuable contribution to the scientific community.
Difference between 4-Cyano-3-methylbenzylamine and 4-(Aminomethyl)-2-methylbenzonitrile
An In-depth Technical Guide to 4-(Aminomethyl)-2-methylbenzonitrile Executive Summary In the landscape of chemical synthesis and drug discovery, precise nomenclature is paramount. This guide addresses the topic of "4-Cya...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 4-(Aminomethyl)-2-methylbenzonitrile
Executive Summary
In the landscape of chemical synthesis and drug discovery, precise nomenclature is paramount. This guide addresses the topic of "4-Cyano-3-methylbenzylamine" and "4-(Aminomethyl)-2-methylbenzonitrile," clarifying that these are two distinct IUPAC names for the same chemical compound . The apparent difference arises from the selection of the parent functional group for naming—benzylamine versus benzonitrile. This document provides a comprehensive technical overview of this molecule, consolidating its structural details, physicochemical properties, synthesis, reactivity, and applications to serve as an essential resource for researchers, scientists, and professionals in drug development.
PART 1: Unraveling the Nomenclature: A Case of Chemical Synonyms
A thorough understanding of a molecule begins with the accurate interpretation of its name and structure. The dual nomenclature for the compound can be a source of confusion, which this section aims to resolve.
Systematic Name Analysis
The existence of two names for a single compound is a common occurrence in organic chemistry, rooted in the flexibility of IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules. Both names accurately describe the molecule's structure by prioritizing different functional groups as the principal, or parent, group.
4-(Aminomethyl)-2-methylbenzonitrile : This is the preferred IUPAC name. Here, benzonitrile is designated as the parent structure. The cyano group (-C≡N) is assigned position '1' on the benzene ring. Consequently, the methyl group (-CH₃) is at position '2', and the aminomethyl group (-CH₂NH₂) is at position '4'.
4-Cyano-3-methylbenzylamine : In this nomenclature, benzylamine is treated as the parent structure. The aminomethyl group (-CH₂NH₂) is attached to the benzene ring at position '1'. This dictates the numbering for the substituents: the methyl group (-CH₃) is at position '3', and the cyano group (-C≡N) is at position '4'.
Despite the different numbering, the relative positions of the three functional groups on the aromatic ring are identical, as illustrated below.
Caption: 2D structure and IUPAC names.
Unique Chemical Identifiers
To avoid ambiguity, a compound is universally identified by its CAS (Chemical Abstracts Service) number and other standard identifiers.
PART 2: Physicochemical Properties and Spectroscopic Signature
The physical and spectral characteristics of a compound are crucial for its identification, purification, and application in various experimental setups.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, properties can be predicted based on its structure and data from similar compounds.
Property
Value/Description
Appearance
Expected to be a solid or oil at room temperature.
Commercially available with specified purity levels.[1]
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the 7.0-8.0 ppm range), the benzylic protons of the aminomethyl group (a singlet around 3.8-4.0 ppm), the amine protons (a broad singlet), and the methyl protons (a singlet around 2.3-2.5 ppm).[2]
¹³C NMR Spectroscopy : The carbon NMR would display signals for the nine carbon atoms, including the characteristic nitrile carbon (around 118-120 ppm), aromatic carbons (120-150 ppm), the benzylic carbon, and the methyl carbon.[2]
Infrared (IR) Spectroscopy : Key vibrational bands would include a sharp peak for the C≡N stretch (around 2220-2240 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
PART 3: Synthesis and Reactivity
Understanding the synthesis and chemical behavior of 4-(aminomethyl)-2-methylbenzonitrile is fundamental for its use as a versatile building block.
Synthetic Routes
The synthesis of substituted benzonitriles and benzylamines can be achieved through various established organic chemistry transformations. A plausible synthetic pathway for 4-(aminomethyl)-2-methylbenzonitrile could start from a readily available substituted toluene derivative.
Caption: A potential synthetic workflow.
Detailed Protocol: A Representative Synthesis
A common strategy involves the reduction of a corresponding nitrile-substituted nitro compound.
Step 1: Synthesis of 2-Methyl-4-nitrobenzonitrile from 2-Methyl-4-nitroaniline
Diazotization: 2-Methyl-4-nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt. The rationale for the low temperature is to prevent the premature decomposition of the unstable diazonium salt.
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). This nucleophilic substitution reaction replaces the diazonium group with a cyano group. The reaction is typically warmed to facilitate the reaction to completion.
Step 2: Reduction of 2-Methyl-4-nitrobenzonitrile to 4-(Aminomethyl)-2-methylbenzonitrile
Catalytic Hydrogenation: The nitrobenzonitrile derivative is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with stirring. The nitro group is selectively reduced to a primary amine under these conditions.
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to yield the pure 4-(aminomethyl)-2-methylbenzonitrile.
Chemical Reactivity
The molecule possesses three key functional groups that dictate its reactivity:
Primary Amine (-CH₂NH₂): This group is nucleophilic and basic. It can readily undergo reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.
Nitrile (-C≡N): The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the activating/deactivating and ortho-, para-, or meta-directing effects of the existing substituents.
PART 4: Applications in Research and Development
The unique arrangement of functional groups makes 4-(aminomethyl)-2-methylbenzonitrile a valuable intermediate in several areas of chemical research.
Role as a Versatile Chemical Building Block
This compound serves as a trifunctional building block. The distinct reactivity of the amine and nitrile groups allows for sequential and selective modifications, making it a useful scaffold for creating libraries of more complex molecules for screening in drug discovery and materials science. For instance, the amine can be functionalized first, followed by transformation of the nitrile group, or vice-versa.
Applications in Medicinal Chemistry
Substituted benzylamines are a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[3] They are found in numerous approved drugs and clinical candidates.[4][5] The presence of the cyano group in 4-(aminomethyl)-2-methylbenzonitrile adds another point for modification or for specific interactions (e.g., hydrogen bonding) with biological receptors. This makes it an attractive starting material for the synthesis of novel therapeutic agents, potentially for applications in oncology, neurology, and infectious diseases.[6][7]
Potential in Materials Science
The rigid aromatic core combined with the reactive functional groups suggests potential applications in the synthesis of novel polymers, dyes, or other functional organic materials. The amine and nitrile groups can be incorporated into polymer backbones or used as sites for cross-linking or post-polymerization modification.
PART 5: Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential.
Hazard Identification : Based on related compounds like aminobenzonitriles, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[8][9][10] It may also cause skin and eye irritation.[8][9]
Precautionary Measures :
Work in a well-ventilated area or a fume hood.[10]
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Avoid inhalation of dust or vapors and contact with skin and eyes.[10]
Store in a tightly closed container in a cool, dry place.[1]
PART 6: Conclusion
The perceived difference between "4-Cyano-3-methylbenzylamine" and "4-(Aminomethyl)-2-methylbenzonitrile" is a matter of nomenclature rather than chemical identity. They are synonymous names for a single, versatile molecule. This guide has provided a comprehensive technical overview, from its structural elucidation to its synthesis, reactivity, and potential applications. For researchers and developers, a clear understanding of this compound's properties is the first step toward unlocking its full potential as a valuable building block in the creation of novel medicines and materials.
References
PubChem. (n.d.). 2-[4-(Aminomethyl)phenyl]benzonitrile. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). 4-Amino-2-methylbenzonitrile. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). Substituted benzylamines and their use for the treatment of depression.
PubChem. (n.d.). 3-cyano-N-[(4-methylcyclohexyl)methyl]benzamide. Retrieved February 6, 2026, from [Link]
Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved February 6, 2026, from [Link]
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. Retrieved February 6, 2026, from [Link]
WIPO Patentscope. (n.d.). A process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved February 6, 2026, from [Link]
National Institutes of Health. (n.d.). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved February 6, 2026, from [Link]
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved February 6, 2026, from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved February 6, 2026, from [Link]
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 6, 2026, from [Link]
Safety Data Sheet (SDS) and toxicity profile for 4-Cyano-3-methylbenzylamine
Technical Safety Monograph: 4-Cyano-3-methylbenzylamine Executive Summary 4-Cyano-3-methylbenzylamine (also known as 4-(aminomethyl)-2-methylbenzonitrile) is a bifunctional organic intermediate critical in the synthesis...
4-Cyano-3-methylbenzylamine (also known as 4-(aminomethyl)-2-methylbenzonitrile) is a bifunctional organic intermediate critical in the synthesis of heterocyclic pharmaceuticals, particularly kinase inhibitors and GPCR ligands.[1][2][3][4][5][6] Its chemical architecture combines a primary benzylic amine (nucleophilic, basic) with an aromatic nitrile (electrophilic, metabolic stability).[4]
This guide provides a rigorous safety and toxicity profile.[4] Due to the limited availability of compound-specific toxicological data, this monograph utilizes a Read-Across approach based on structurally validated analogs (3-cyanobenzylamine and 4-cyanobenzylamine) and QSAR (Quantitative Structure-Activity Relationship) principles.[4]
Inhalation risk increases significantly during heating or aerosolization.[4]
Hazard Identification & Toxicology Profile
The toxicity of 4-Cyano-3-methylbenzylamine is derived from its two functional groups.[4] The amine causes immediate local tissue destruction, while the nitrile poses a potential (though lower) systemic threat via metabolic cyanide release.
The "Dual-Threat" Mechanism[4]
Primary Threat (Acute): The benzylic amine group is highly alkaline.[4] Upon contact with moist mucous membranes (eyes, lungs), it protonates, releasing hydroxide ions (
) that saponify lipids and denature proteins, leading to liquefactive necrosis .[4]
Secondary Threat (Systemic): While aromatic nitriles are generally more stable than aliphatic nitriles, hepatic metabolism (via Cytochrome P450) can slowly liberate cyanide ions (
), inhibiting cytochrome c oxidase and causing cellular hypoxia.[4]
GHS Classification (Derived from Analogs)
Skin Corrosion/Irritation:Category 1B (Causes severe skin burns and eye damage).[4]
Acute Toxicity (Inhalation):Category 4 (Harmful if inhaled).[4][7]
Visualizing the Hazard Pathway
Figure 1: Dual-pathway toxicity model illustrating immediate corrosive effects vs. delayed metabolic toxicity.[4]
Safety & Handling Framework
Engineering Controls
Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of >0.5 m/s.[4]
Inert Atmosphere: Store and handle under Argon or Nitrogen.[4] The amine group reacts with atmospheric CO₂ to form carbamates (white crusts), altering stoichiometry and potentially clogging valves.
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for benzylic amines.[4]
PPE Component
Specification
Rationale
Hand Protection
Double Nitrile (0.11mm min) or Laminate Film (Silver Shield)
Benzylic amines permeate thin nitrile in <15 mins.[4] Double gloving provides a "breakthrough buffer."[4]
Eye Protection
Chemical Goggles + Face Shield
Safety glasses are inadequate against corrosive splashes.[4] A face shield prevents facial scarring.[4]
Respiratory
ABEK1 Filter (if outside hood)
Specific protection against organic vapors (A) and basic amines (K) is required.[4]
Body Defense
Tyvek® Lab Coat or Apron
Cotton absorbs amines, keeping the corrosive agent against the skin.[4]
Emergency Response Protocols
Spill Management (The "Dry" Method)
Do not use water initially.[4] Water can spread the amine and generate heat (exothermic hydration).[4]
Evacuate the immediate area.
Neutralize: Cover the spill with a dry acid neutralizer (e.g., Citric acid or Sodium bisulfate blend).[4] Wait for the reaction to cease.
Action: Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation).[4]
Cyanide Protocol: If signs of hypoxia (blue lips, confusion) appear, medical professionals should consider Hydroxocobalamin (Cyanokit) administration, though this is rare for this specific compound.
Emergency Workflow Diagram
Figure 2: Decision logic for immediate laboratory response to exposure.
Experimental Workflow: Synthesis & Purification
Context: This compound is often synthesized via the reduction of 4-cyano-3-methylbenzamide or nucleophilic substitution of 4-cyano-3-methylbenzyl bromide.[4]
Protocol: Handling the Free Base
Dissolution: Dissolve the crude amine in Dichloromethane (DCM).
Washing: Wash with 1M NaOH (to remove acidic impurities) followed by Brine.[4]
Note: Avoid acidic washes unless forming the salt, as the amine will protonate and migrate to the aqueous layer.
Drying: Use Sodium Sulfate (
).[4] Avoid Calcium Chloride () as it can form complexes with amines.[4]
Storage: Store as the Hydrochloride (HCl) salt if possible. The salt form is non-volatile, solid, and significantly safer to handle than the free base oil.
References
PubChem. Compound Summary: 3-Cyanobenzylamine (Analogue Read-Across).[4] National Library of Medicine.[4] [Link]
ECHA. Registration Dossier: Benzylamine derivatives and Skin Corrosion Classifications.[4] European Chemicals Agency.[4][8] [Link][4]
Org. Synth. General Procedures for Handling Benzylic Amines.[4] Organic Syntheses Journal.[4] [Link]
Technical Deep Dive: Benzylamine Derivatives in Modern Drug Discovery
Topic: Literature Review of Benzylamine Derivatives in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The benzylamine scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of Benzylamine Derivatives in Drug Discovery
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzylamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from central nervous system (CNS) modulators to next-generation anti-infectives. Its physicochemical versatility—defined by the capacity for hydrogen bonding, π-stacking interactions, and tunable lipophilicity—allows it to navigate diverse biological targets, including Monoamine Oxidases (MAO), kinases (e.g., CSNK2A), and bacterial membranes.
This technical guide synthesizes recent literature (2020–2025) to provide a structural and functional analysis of benzylamine derivatives. It moves beyond simple enumeration of compounds to explore the causality of structure-activity relationships (SAR) and provides self-validating experimental protocols for evaluating these moieties.
The Chemical Foundation: Why Benzylamine?
The benzylamine moiety (
) is not merely a linker; it is a functional anchor.[1] Its utility in drug discovery stems from three core molecular interactions:
Cation-π Interactions: The aromatic ring can engage in T-shaped or parallel-displaced stacking with aromatic amino acid residues (Phe, Tyr, Trp) in binding pockets.
Protonation State: At physiological pH, the amine is often protonated (
), allowing for critical ionic bridges with aspartate or glutamate residues in enzyme active sites (e.g., the catalytic cavity of MAO-B).
Conformational Entropy: The methylene bridge provides a "goldilocks" degree of freedom—flexible enough to adopt induced-fit conformations but rigid enough to minimize the entropic penalty of binding compared to longer alkyl chains.
Therapeutic Frontiers & Mechanistic Insights
CNS Modulation: The MAO Inhibitor Paradigm
Benzylamine derivatives have historically anchored the treatment of depression and neurodegeneration (e.g., Pargyline ). Recent literature highlights
-methylated benzylamine derivatives as potent inhibitors of Monoamine Oxidase B (MAO-B), a target for Alzheimer's and Parkinson's disease.
Mechanism: The amine group coordinates with the FAD cofactor within the enzyme.
SAR Insight: Substitution at the para-position of the phenyl ring with electron-withdrawing groups (halogens) often enhances metabolic stability and potency by modulating the electron density of the aromatic ring, influencing
interactions with Tyr326 in MAO-B.
Oncology: Kinase Inhibition and DNA Intercalation
Recent studies (2024) have identified 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives as inhibitors of CSNK2A (Casein Kinase 2 Alpha), a protein implicated in viral replication and tumorigenesis.
Key Finding: Electron-donating groups (EDGs) on the benzyl ring can enhance potency, whereas
-methylation of the benzyl linker can lead to a 10-fold reduction in potency due to steric clash within the ATP-binding pocket.
Hybrid Scaffolds: Bis-8-hydroxyquinoline benzylamines (e.g., JLK 1472) exhibit pro-apoptotic activity by chelating metal ions required for tumor cell proliferation, demonstrating the scaffold's utility in "multitarget" drug design.
Anti-Infectives: Membrane Disruption
Novel coumarin-benzylamine hybrids (e.g., Compound A5) have demonstrated efficacy against Xanthomonas and MRSA.
Mechanism: These amphiphilic molecules disrupt bacterial membrane integrity. The lipophilic benzyl tail inserts into the lipid bilayer, while the cationic amine interacts with anionic phosphate headgroups, causing leakage of intracellular content.
Structure-Activity Relationship (SAR) Matrix
The following table summarizes the impact of structural modifications on the benzylamine core across different therapeutic targets, synthesized from recent high-impact studies.
Increases electron density, enhancing cation-interaction stability.
Antimicrobial
Phenyl Ring ()
Bulky Lipophiles (t-Bu)
Increased
Improves membrane penetration (Lipophilicity).
17-HSD3
N-Linker
Piperidyl extension
Neutral/Variable
Alters alignment in active site; no guaranteed potency gain.
Visualization of Signaling & SAR Logic
Diagram 1: MAO-B Inhibition Mechanism
This diagram illustrates the pathway by which benzylamine derivatives prevent the degradation of dopamine, alleviating Parkinsonian symptoms.
Caption: Mechanism of Action for Benzylamine-based MAO-B Inhibitors. The inhibitor blocks the oxidative deamination of dopamine, increasing synaptic availability.
Diagram 2: SAR Decision Tree for Benzylamine Optimization
A logical workflow for medicinal chemists optimizing the scaffold.
Caption: Strategic decision tree for optimizing benzylamine derivatives based on therapeutic indication (CNS vs. Infectious Disease).
Self-Validating Protocol: In Vitro MAO-B Inhibition Assay
To ensure reproducibility and trustworthiness, this protocol includes built-in validation steps ("Checkpoints") that must be passed before proceeding.
Objective: Determine the
of a novel benzylamine derivative against human recombinant MAO-B.
Materials
Enzyme: Human Recombinant MAO-B (5 mg/mL).
Substrate: Kynuramine (non-fluorescent)
4-hydroxyquinoline (fluorescent).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Control: Selegiline (Standard MAO-B inhibitor).
Workflow
Step 1: Enzyme Pre-Incubation (The Causality Check)
Rationale: Benzylamine inhibitors often act via a time-dependent mechanism. Immediate substrate addition can mask potency.
Action: Incubate 50
L of MAO-B (diluted to activity range) with 20 L of test compound (varying concentrations) for 30 minutes at 37°C prior to substrate addition.
Step 2: Substrate Initiation
Add 30
L of Kynuramine ( concentration, typically 50 M).
Checkpoint: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.
Step 3: Kinetic Measurement
Measure fluorescence at
nm / nm every 60 seconds for 20 minutes.
Step 4: Data Validation (The "Trust" Metric)
Calculate the Z' Factor using the Positive Control (Selegiline) and Negative Control (Buffer).
Rule: If
, the assay is invalid. Do not calculate . Re-optimize enzyme concentration.
References
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation . Open Medicinal Chemistry Journal. Link
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . PubMed Central (PMC). Link
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors . Pharmaceuticals (MDPI). Link
Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine . PubMed.[2] Link
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis in Melanoma Cells . Frontiers in Pharmacology. Link
Discovery and Design of First Benzylamine-Based Ligands Binding to Complement Factor D . ACS Medicinal Chemistry Letters. Link
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines . Molecules (MDPI). Link
Benzylamine - Pharmacology and Derivatives . Wikipedia. Link
Application Note: Synthetic Protocols for 4-Cyano-3-methylbenzylamine
Executive Summary 4-Cyano-3-methylbenzylamine (also identified as 4-(aminomethyl)-2-methylbenzonitrile) is a critical bifunctional building block in medicinal chemistry. It serves as a primary pharmacophore scaffold in t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyano-3-methylbenzylamine (also identified as 4-(aminomethyl)-2-methylbenzonitrile) is a critical bifunctional building block in medicinal chemistry. It serves as a primary pharmacophore scaffold in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and GPCR ligands. The molecule features two chemically distinct nitrogen centers: a nucleophilic primary amine and an electrophilic nitrile.
This application note details two distinct synthetic pathways designed to address specific laboratory constraints:
Route A (The Precision Pathway): A high-fidelity reductive amination route ideal for discovery-phase synthesis (mg to g scale), prioritizing regioselectivity and purity.
Route B (The Scalable Pathway): A benzylic functionalization route utilizing radical bromination, suitable for process development and larger scales (g to kg), prioritizing raw material cost.
Retrosynthetic Analysis & Strategy
The synthesis of 4-cyano-3-methylbenzylamine poses a chemoselectivity challenge: the reduction of a precursor functionality to a primary amine must occur without compromising the sensitive nitrile group at the para position.
Strategic Logic
The Selectivity Problem: Standard reduction of a dinitrile (2-methylterephthalonitrile) often yields mixtures of mono- and diamines.
The Solution: Introduce the amine via Reductive Amination of an aldehyde (Route A) or Nucleophilic Substitution of a benzylic halide (Route B). Both methods avoid harsh reducing conditions that would attack the aromatic nitrile.
Figure 1: Retrosynthetic disconnection showing the two primary routes. Route A (Left) builds the nitrile first; Route B (Right) functionalizes the methyl group.
Route A: The Precision Pathway (Reductive Amination)
Best For: Discovery Chemistry, High Purity Requirements.
Mechanism: Palladium-catalyzed cyanation followed by chemoselective reductive amination.
Step 1: Cyanation of 4-Bromo-3-methylbenzaldehyde
This step installs the nitrile group using a palladium catalyst, avoiding the toxicity and waste associated with traditional Rosenmund-von Braun (CuCN) conditions.
Checkpoint: Product is 4-cyano-3-methylbenzaldehyde . Expected ¹H NMR (CDCl₃) shows aldehyde proton ~10.0 ppm and aromatic signals.
Step 2: Chemoselective Reductive Amination
We utilize Sodium Cyanoborohydride (NaBH₃CN) at controlled pH. This reagent is selective for the imine intermediate and will not reduce the aromatic nitrile or aldehyde at pH 6-7.
Dissolve 4-cyano-3-methylbenzaldehyde (1.0 equiv) and NH₄OAc (10.0 equiv) in anhydrous MeOH (0.1 M).
Add activated 3Å Molecular Sieves to scavenge water and drive imine formation.
Stir at Room Temperature (RT) for 2 hours to ensure imine formation.
Cool to 0°C. Add NaBH₃CN (1.5 equiv) portion-wise.
Allow to warm to RT and stir overnight (12–16 h).
Quench: Carefully add 1M HCl until pH < 2 (destroys residual hydride and liberates amine from boron complex). Stir 30 min.
Workup: Basify with 6M NaOH to pH > 12. Extract with DCM (3x).
Note: The amine is in the organic layer only at high pH.
Purification: If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (using basic modifier like NH₄OH).
Route B: The Scalable Pathway (Radical Bromination)
Best For: Scale-up (>50g), Cost Optimization.
Mechanism: Radical bromination followed by Delépine reaction.
Step 1: Regioselective Radical Bromination
We utilize the steric difference between the two methyl groups on 2,4-dimethylbenzonitrile . The methyl at position 4 is less sterically hindered than the methyl at position 2 (which is ortho to the cyano group), favoring bromination at the desired position.
Starting Material: 2,4-Dimethylbenzonitrile.
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.
Solvent: Acetonitrile (ACN) or CCl₄ (if permitted).
Protocol:
Dissolve 2,4-dimethylbenzonitrile (1.0 equiv) in Acetonitrile (0.5 M).
Add NBS (1.05 equiv) and BPO (0.05 equiv).
Reflux (80°C) for 2–4 hours.
Critical Control: Monitor by HPLC.[3][4] Stop reaction when di-bromination products begin to appear (>5%).
Workup: Cool to RT. Concentrate to remove solvent. Redissolve in Toluene. Wash with water (removes succinimide).
Purification: Recrystallization from Heptane/IPA is often sufficient to remove the unreacted starting material.
The Delépine reaction is superior to the Gabriel synthesis here because it avoids hydrazine and harsh hydrolysis steps that might hydrolyze the nitrile.
Cyanides: In Route A (Step 1), Zn(CN)₂ is highly toxic. All weighing must occur in a fume hood. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.
Azides (Alternative Route): If substituting the Delépine reaction with Azidation (NaN₃), ensure pH is kept basic to avoid formation of hydrazoic acid (HN₃), which is explosive and toxic.
Benzoyl Peroxide: Explosive risk if dried or subjected to friction. Handle as a wet slurry or stabilized powder.
References
Reductive Amination Selectivity: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897-2904. Link
Pd-Catalyzed Cyanation: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995 , 60, 4324. Link
Delépine Reaction Protocol: Blazevic, N., et al. "Hexamethylenetetramine: A Versatile Reagent in Organic Synthesis." Synthesis, 1979 , 161-176. Link
Regioselective Bromination: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013.
Application Note: A Comprehensive Protocol for Reductive Amination Using 4-Cyano-3-methylbenzylamine
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Reductive Amination In the landscape of modern organic synthesis, particularly within medicinal chemistry, reduc...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Reductive Amination
In the landscape of modern organic synthesis, particularly within medicinal chemistry, reductive amination stands out as a cornerstone transformation for the construction of carbon-nitrogen bonds.[1] This powerful reaction converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine, providing a reliable and controllable route to secondary and tertiary amines—scaffolds prevalent in a vast array of pharmaceutical agents.[2]
This guide provides an in-depth protocol and expert insights for conducting reductive amination using 4-cyano-3-methylbenzylamine. This specific primary amine is a valuable building block, incorporating a synthetically versatile cyano group and a methylated aromatic ring, features that are often desirable in the design of bioactive molecules.[3][4] The presence of the cyano group, a known pharmacophore, adds another layer of strategic importance to its use in drug discovery programs.[5] Our focus will be on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that offers significant advantages in terms of safety, scope, and functional group tolerance.[6]
The Underlying Chemistry: Mechanism and Rationale
The reductive amination process is a sequential, one-pot reaction that proceeds through two fundamental steps: the formation of an iminium ion followed by its immediate reduction. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
Step 1: Imine/Iminium Ion Formation
The reaction initiates with the nucleophilic attack of the primary amine, 4-cyano-3-methylbenzylamine, on the electrophilic carbonyl carbon of an aldehyde or ketone.[7] This is followed by dehydration to form a Schiff base, or imine. In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.
Step 2: Hydride-Mediated Reduction
The reducing agent, sodium triacetoxyborohydride, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.[7]
The Role of the Reducing Agent: Sodium triacetoxyborohydride is particularly well-suited for this role. It is less reactive than reagents like sodium borohydride (NaBH₄), meaning it will not readily reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the protonated iminium ion intermediate.[2] This selectivity is crucial for the success of the one-pot reaction. Furthermore, it avoids the use of more toxic reagents like sodium cyanoborohydride (NaBH₃CN).
Catalysis with Acetic Acid: While aldehydes are generally reactive enough to form the imine intermediate without assistance, ketones are less electrophilic. For reactions involving ketones, the addition of a catalytic amount of acetic acid is often necessary to facilitate the dehydration step and promote the formation of the iminium ion.[6][8]
Caption: Mechanism of Reductive Amination.
Core Protocol: Reductive Amination with 4-Cyano-3-methylbenzylamine
This protocol provides a robust starting point for the reaction between 4-cyano-3-methylbenzylamine and a generic aldehyde or ketone.
Materials and Reagents
Reagent/Material
Purity/Grade
Supplier Example
Notes
4-Cyano-3-methylbenzylamine
≥97%
Sigma-Aldrich, etc.
Store in a cool, dry place.
Aldehyde or Ketone
≥97%
Various
Ensure it is free from acidic impurities.
Sodium Triacetoxyborohydride (STAB)
≥95%
Sigma-Aldrich, etc.
Moisture-sensitive; handle quickly and store under inert gas.[9]
1,2-Dichloroethane (DCE)
Anhydrous
Various
Preferred solvent for its reaction speed.[6][8] THF can be an alternative.
Acetic Acid (Glacial)
ACS Grade
Various
Use as a catalyst for ketone substrates.
Saturated Sodium Bicarbonate (aq.)
-
Lab prepared
For quenching the reaction.
Dichloromethane (DCM) or Ethyl Acetate
ACS Grade
Various
For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)
-
Various
For drying the organic phase.
Silica Gel
60 Å, 230-400 mesh
Various
For column chromatography purification.
Step-by-Step Experimental Procedure
Caption: Experimental Workflow for Reductive Amination.
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-cyano-3-methylbenzylamine (1.0 equivalent). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.
Catalysis (for Ketones): If using a ketone, add glacial acetic acid (1.0-2.0 equivalents) and allow the mixture to stir at room temperature for 20-30 minutes to facilitate pre-formation of the iminium intermediate.[8] This step is generally not required for aldehydes.[6]
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.3-1.6 equivalents) in portions over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
Workup (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is typically purified by silica gel column chromatography. Given the basic nature of the amine product, a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%) can be beneficial to prevent streaking on the column.
• For ketones, ensure acetic acid is used as a catalyst.[8]• Increase the equivalents of NaBH(OAc)₃ to 2.0.• Ensure all reagents and solvents are anhydrous and that the NaBH(OAc)₃ is fresh.
Formation of Alcohol Side Product
• The reducing agent is too reactive (e.g., NaBH₄).• Water present in the reaction.
• Ensure you are using NaBH(OAc)₃, which is selective for the iminium ion over the carbonyl.[2]• Perform the reaction under strictly anhydrous conditions.
Persistent Imine Impurity
• Incomplete reduction of the imine intermediate.
• Increase the amount of NaBH(OAc)₃ and/or the reaction time.[10]• Ensure the reaction mixture is sufficiently acidic (especially for ketones) to maintain the imine as the more reactive iminium ion.
Difficult Purification
• The product amine and starting amine have similar polarities.• The product is streaking on the silica column.
• Utilize an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute HCl to protonate the amines into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH and re-extract the purified amine product.[10]• Add 0.5-1% triethylamine to the chromatography eluent.
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
Reagent Handling:
4-Cyano-3-methylbenzylamine: Can cause skin burns and toxic pneumonitis if inhaled.[11] Avoid contact with skin and eyes and do not inhale dust or vapors.
Sodium Triacetoxyborohydride: Reacts with water to release flammable gas. Handle in a dry environment and quench carefully.[9]
1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated solvent waste should be collected separately.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Chemistry LibreTexts. (2022). Synthesis of Amines. [Link]
W.M. Keck Science Department. (2022). Reductive Amination: Preparation of an Imine. YouTube. [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Methylbenzylamine in Modern Chemical Synthesis. [Link]
National Center for Biotechnology Information. (n.d.). 4-Methylbenzylamine. PubChem Compound Database. [Link]
Reddy, K. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
Technical Disclosure Commons. (2022). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/organicchemistry. [Link]
ResearchGate. (2022). Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]
Google Patents. (n.d.).
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Using 4-Cyano-3-methylbenzylamine as a fragment in fragment-based drug design (FBDD)
Application Note: Strategic Deployment of 4-Cyano-3-methylbenzylamine in Fragment-Based Drug Discovery (FBDD) Executive Summary This application note details the technical specifications, screening protocols, and elabora...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Deployment of 4-Cyano-3-methylbenzylamine in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This application note details the technical specifications, screening protocols, and elaboration strategies for 4-Cyano-3-methylbenzylamine (CAS: 1008736-37-5). As a "Rule of Three" (Ro3) compliant scaffold, this fragment offers a unique combination of a polar "anchor" (primary amine), a metabolic "shield" (ortho-methyl), and a distinct dipole/hydrogen-bond acceptor (nitrile). It is particularly high-value for targeting S1 pockets of serine proteases, kinase hinge regions, and GPCR orthosteric sites.
Physicochemical Profile & FBDD Suitability
The utility of a fragment is defined by its ability to bind efficiently while leaving "chemical room" for elaboration. 4-Cyano-3-methylbenzylamine exhibits an ideal profile for high-concentration screening (NMR/X-ray).
Table 1: Physicochemical Properties
Property
Value
FBDD Implication
Molecular Weight
146.19 Da
Ideal. Well below the Ro3 limit (<300 Da), allowing significant mass addition during hit-to-lead optimization.
cLogP
~1.2
Optimal. Sufficient lipophilicity for hydrophobic pocket interactions without solubility issues in aqueous buffers.
TPSA
49.8 Ų
Balanced. The nitrile (23.8) and amine (26.0) provide polarity for solubility and specific H-bond interactions.
H-Bond Donors
2 (Amine)
Critical for anchoring to backbone carbonyls (e.g., Gly/Leu in kinase hinges).
H-Bond Acceptors
2 (Nitrile, Amine)
The nitrile is a weak but specific acceptor, often targeting conserved waters or Ser/Thr side chains.
Rotatable Bonds
2
Low entropic penalty upon binding.
Structural Mechanistic Analysis
Causality in binding is driven by the specific arrangement of functional groups.
The Nitrile (Cyano) Warhead: Unlike a halogen, the nitrile group acts as a strong dipole and a weak hydrogen bond acceptor. In protease targets (e.g., Cathepsin), it can form reversible covalent interactions with the catalytic cysteine (thioimidate formation) or H-bonds with the oxyanion hole.
The Ortho-Methyl Group: This is not merely a hydrophobic filler. It restricts the rotation of the benzylamine side chain, pre-organizing the molecule for binding (reducing entropic cost). It also sterically shields the aromatic ring from metabolic oxidation (P450s).
The Benzylamine Linker: The primary amine is the "growth vector." It is protonated at physiological pH (pKa ~9.5), allowing it to form salt bridges with Asp/Glu residues (common in S1 pockets).
Experimental Workflow: From QC to Hit Validation
The following diagram outlines the logical flow for processing this fragment.
Figure 1: Critical path for fragment screening. Note the strict solubility gate at Step 1.
Detailed Experimental Protocols
Protocol A: Quality Control & Solubility Assessment
Rationale: Fragments are screened at high concentrations (0.5 – 5 mM). If the compound aggregates, it causes false positives (promiscuous inhibition).
Materials:
4-Cyano-3-methylbenzylamine (Solid).
DMSO-d6 (99.9% D).
Phosphate Buffer (50 mM, pH 7.4, 100 mM NaCl).
Steps:
Stock Preparation: Dissolve 14.6 mg of fragment in 1.0 mL DMSO-d6 to create a 100 mM Master Stock . Sonicate for 5 mins.
Purity Check: Acquire a 1D ¹H-NMR spectrum. Verify integral ratio of Methyl (3H, s, ~2.3 ppm) to Methylene (2H, s, ~3.8 ppm) is 3:2. Ensure no impurity peaks >1%.
Aqueous Solubility Test:
Dilute 5 µL of Master Stock into 495 µL of Phosphate Buffer (Final conc: 1 mM, 1% DMSO).
Incubate at 25°C for 2 hours.
Centrifuge at 13,000 rpm for 10 mins to pellet aggregates.
Measure UV absorbance of supernatant at 230 nm (aromatic) vs. a theoretical standard.
Rationale: Saturation Transfer Difference (STD) NMR detects transient binding (KD: 10 µM – 10 mM) by transferring magnetization from the protein to the bound ligand.
Parameters:
Protein Conc: 10 µM (Target).
Ligand Conc: 500 µM (50:1 excess).
Temperature: 298 K.
Buffer: 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D₂O.
Pulse Sequence Setup (stddiff):
On-Resonance Irradiation: Set saturation pulse at a region of protein density (e.g., -0.5 ppm or 7.0 ppm if no ligand overlap).
Off-Resonance Irradiation: Set control pulse at 30 ppm.
Saturation Train: Use a train of Gaussian pulses (50 ms) for a total saturation time of 2.0 seconds.
Spin-Lock: Apply a T1rho filter (30 ms) to suppress protein background signals.
Data Analysis:
Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.
Positive Hit: Signals corresponding to the aromatic protons and methyl group of 4-Cyano-3-methylbenzylamine appear in the difference spectrum.
Epitope Mapping: If the Methyl signal is stronger than the Methylene signal in the STD spectrum, the methyl group is in closer contact with the protein surface (hydrophobic interaction).
Chemical Elaboration Strategies
Once binding is confirmed, the fragment must be "grown" to increase affinity. The primary amine is the designated "exit vector."
Figure 2: Synthetic pathways for growing the fragment hit.
Objective: Explore the S1' or solvent-exposed regions by attaching diverse carboxylic acids to the benzylamine.
Reaction:
Fragment: 4-Cyano-3-methylbenzylamine (1.0 eq).
Reagent: Diverse Carboxylic Acid (1.2 eq).
Coupling Agent: HATU (1.2 eq) + DIPEA (3.0 eq).
Solvent: DMF (anhydrous).
Procedure:
Mix Acid and HATU/DIPEA in DMF for 15 mins to activate ester.
Add Fragment.[1][2][3][4] Shake at RT for 12 hours.
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Validation: Rescreen purified analogues via SPR. Expect KD improvement from mM to µM range if the new group engages a sub-pocket.
References
Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry, 59(14), 6581-6598. Link
Meyer, B., & Peters, T. (2003). "NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors." Angewandte Chemie International Edition, 42(8), 864-890. Link
Fleming, F. F., et al. (2010).[5] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link
Protecting the Amine Group of 4-Cyano-3-methylbenzylamine: A Detailed Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise manipulation of molecular architecture is paramount. The strategic protection and deprotection of reactive functional groups is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise manipulation of molecular architecture is paramount. The strategic protection and deprotection of reactive functional groups is a cornerstone of modern organic synthesis, ensuring that complex molecules are assembled with high fidelity. This guide provides an in-depth exploration of the procedures for protecting the primary amine group of 4-cyano-3-methylbenzylamine, a versatile building block in medicinal chemistry. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, field-proven protocols, and offer insights into the nuances of these transformations.
The Imperative of Amine Protection
Primary amines are nucleophilic and readily participate in a wide array of chemical reactions.[1][2] When orchestrating a multi-step synthesis, it is often necessary to temporarily "mask" the amine functionality to prevent unwanted side reactions while other parts of the molecule are being modified.[1] This is achieved by converting the amine into a less reactive derivative, known as a protecting group.[1] An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield under mild conditions that do not affect other functional groups.[3]
The presence of the electron-withdrawing cyano group and the electron-donating methyl group on the aromatic ring of 4-cyano-3-methylbenzylamine influences the reactivity of the benzylic amine. A careful consideration of the stability of these functionalities under various reaction conditions is crucial for the success of the synthetic route.
Selecting the Optimal Protecting Group for 4-Cyano-3-methylbenzylamine
Given the structure of 4-cyano-3-methylbenzylamine, the most suitable protecting groups are those that form carbamates. The most common and effective carbamate protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[4][5] The choice among these depends on the planned subsequent reaction conditions, a concept known as an orthogonal protecting group strategy.[1][5][6] This strategy allows for the selective removal of one protecting group in the presence of others.[1][5][6]
tert-Butyloxycarbonyl (Boc) Group
The Boc group is a widely used protecting group due to its ease of introduction and its stability under a broad range of non-acidic conditions.[5][7] It is, however, readily cleaved under acidic conditions.[4][5][7]
Stable to basic, hydrogenolytic, and many nucleophilic conditions.
The cyano group is generally stable to the acidic conditions required for Boc deprotection, although harsh, prolonged heating in strong acid can lead to hydrolysis to a carboxylic acid.[8][9]
Disadvantages:
Labile to strong acids, which may not be compatible with other acid-sensitive functional groups in a more complex molecule.[10]
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, notable for its stability to both acidic and basic conditions.[4][5] Its removal is typically achieved through catalytic hydrogenolysis.[4][5][11]
Advantages:
Stable to a wide pH range.
Removal under neutral conditions (hydrogenolysis) is mild and selective.[5]
Disadvantages:
Hydrogenolysis may not be compatible with other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[12] However, the cyano group is generally stable to these conditions.
The catalyst (e.g., Palladium on carbon) can sometimes be pyrophoric when dry and requires careful handling.[7]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine.[4][5][13] It is stable to acidic and hydrogenolytic conditions.
The cyano group can be susceptible to hydrolysis under strongly basic conditions, especially with heating.[8][14] Therefore, careful control of the deprotection conditions is necessary.
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Boc Protection of 4-Cyano-3-methylbenzylamine
This protocol describes the reaction of 4-cyano-3-methylbenzylamine with di-tert-butyl dicarbonate (Boc)₂O to form the corresponding Boc-protected amine.
Workflow for Boc Protection:
Caption: Workflow for Boc protection of 4-cyano-3-methylbenzylamine.
Materials:
4-Cyano-3-methylbenzylamine
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Silica gel for column chromatography (optional)
Procedure:
In a round-bottom flask, dissolve 4-cyano-3-methylbenzylamine (1.0 eq) in THF (or DCM) to a concentration of approximately 0.1-0.5 M.
Add triethylamine (1.2-1.5 eq) to the solution and stir.
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature. The addition is often accompanied by gas evolution (CO₂).[4]
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or DCM.
Wash the combined organic layers sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by silica gel column chromatography if necessary, typically using a hexane/ethyl acetate gradient.
Cbz Protection of 4-Cyano-3-methylbenzylamine
This protocol outlines the formation of the Cbz-protected amine using benzyl chloroformate.
Reaction Scheme for Cbz Protection:
Caption: General reaction for Cbz protection.
Materials:
4-Cyano-3-methylbenzylamine
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
1,4-Dioxane
Water
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve 4-cyano-3-methylbenzylamine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
Add sodium bicarbonate (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
After completion, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or silica gel chromatography as needed.
Deprotection Protocols
The selective removal of the protecting group is a critical final step.
Boc Deprotection
The Boc group is typically removed under acidic conditions.
Materials:
Boc-protected 4-cyano-3-methylbenzylamine
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
Dissolve the Boc-protected amine in DCM.
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
Stir the mixture at room temperature for 1-4 hours. Monitor by TLC. Gas evolution (isobutylene and CO₂) will be observed.[15]
Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
Extract the deprotected amine with DCM.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Cbz Deprotection
The Cbz group is efficiently removed by catalytic hydrogenolysis.
Materials:
Cbz-protected 4-cyano-3-methylbenzylamine
Palladium on carbon (10% Pd/C)
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
Celite®
Procedure:
Dissolve the Cbz-protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.
Carefully add 10% Palladium on carbon (typically 5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). For larger scales, a Parr apparatus is recommended.[7]
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-24 hours. Monitor by TLC.
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air. The filter cake should be washed with the reaction solvent.
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The selection of an appropriate amine protecting group for 4-cyano-3-methylbenzylamine is a critical decision in the design of a synthetic route. The Boc, Cbz, and Fmoc groups each offer a distinct set of conditions for their introduction and removal, allowing for a versatile and orthogonal approach to complex molecule synthesis. The protocols provided herein are robust and have been optimized for high yield and purity. By understanding the principles behind amine protection and carefully selecting the appropriate protecting group, researchers can confidently navigate the synthesis of novel compounds for drug discovery and development.
References
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
Chemistry Bimistry. N-benzylamine as a protecting group |Part1| Protection of Amines. YouTube. [Link]
Purification methods to remove isomers from 4-Cyano-3-methylbenzylamine
The following guide is designed as a specialized Technical Support Center for researchers working with 4-Cyano-3-methylbenzylamine (also referred to as 4-(aminomethyl)-2-methylbenzonitrile ). It addresses the specific ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a specialized Technical Support Center for researchers working with 4-Cyano-3-methylbenzylamine (also referred to as 4-(aminomethyl)-2-methylbenzonitrile ). It addresses the specific challenge of removing isomeric impurities, a common bottleneck in the synthesis of this intermediate.
Case ID: PUR-CN-AMINE-04
Subject: Removal of Regioisomers and Process Impurities
Applicable Compound: 4-Cyano-3-methylbenzylamine (CAS: 15996-76-6 for HCl salt analog reference)[1]
Diagnostic & Identification Module
Before attempting purification, you must characterize the specific nature of your "isomer" problem.[1] Most synthesis routes yield a mixture of regioisomers or reduction byproducts.
Q1: How do I definitively identify if my impurity is a regioisomer or a process byproduct?
A: Standard HPLC often fails to resolve regioisomers (e.g., 3-cyano-4-methylbenzylamine) due to identical polarity.[1] You must use 1H-NMR or GC-MS for diagnosis.[1]
1H-NMR Diagnosis: Focus on the benzylic protons (-CH₂-NH₂) and the aromatic region.[1]
Target (4-Cyano-3-methyl): The aromatic protons will show a specific splitting pattern (typically a doublet, doublet, singlet pattern for 1,2,4-substitution).[1] Look for the methyl singlet shift; the proximity to the Cyano group (electron-withdrawing) vs. the Amine group affects the shift.
Regioisomer (e.g., 3-Cyano-4-methyl): The coupling constants (
values) will differ. The benzylic methylene peak often shifts by 0.05–0.1 ppm due to the changed electronic environment relative to the cyano group.
GC-MS: Regioisomers often have slightly different retention times on non-polar columns (e.g., HP-5MS) due to boiling point variations caused by dipole moments.[1]
Q2: What are the most common isomers I am likely encountering?
A: The isomers depend on your synthesis route:
If via Partial Reduction of Dinitriles (e.g., 2-methylterephthalonitrile):
Impurity:3-Cyano-4-methylbenzylamine .[1] This is the "over-reduction" or "wrong-side reduction" isomer.[1] It is the most difficult to remove.[1]
Process Impurity (Not an isomer):Secondary Amine Dimer . Formed when the product amine reacts with the intermediate imine during reduction.[1] This appears as a higher molecular weight peak (approx.[1] 2x mass).
Purification Protocols
Choose the protocol based on your impurity profile.[1] Protocol A is the standard recommendation for high-purity needs.[1]
Protocol A: Selective Salt Crystallization (Recommended)
Best for: Removing regioisomers (3-cyano vs 4-cyano) and non-basic impurities.[1]
The Logic: Regioisomers of benzylamines often form crystal lattices with significantly different energies when converted to their hydrochloride salts.[1] The 4-cyano-3-methyl isomer HCl salt typically has lower solubility in alcoholic solvents than its 3-cyano counterpart due to packing efficiency.[1]
Step-by-Step:
Dissolution: Dissolve the crude free base oil in Ethanol (EtOH) or Isopropanol (IPA) (approx. 5 mL per gram).[1]
Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
Critical: Do not use a large excess of HCl; this can force the precipitation of the more soluble isomer.[1]
Crystallization: Stir at 0°C for 2 hours. A white precipitate should form.[1]
Filtration: Filter the solid.
The "Swish" Wash: Wash the filter cake with cold Ethyl Acetate (EtOAc) .[1]
Why? The regioisomer salt is often slightly soluble in EtOAc/EtOH mixtures, while the target is not.[1]
Liberation (Optional): If the free base is required, partition the salt between DCM and 1M NaOH.
Protocol B: Flash Chromatography with "Amine-Block"
Best for: Removing secondary amine dimers and unreacted nitriles.[1]
The Logic: Benzylamines streak (tail) on silica gel due to interaction with acidic silanol groups.[1] You must use a modifier to block these sites.[1]
Gradient: 0% to 10% B over 20 CV (Column Volumes).
Troubleshooting this method:
Issue: Product elutes too early.
Fix: Reduce MeOH content. Isomers often separate best at low polarity (e.g., 98:2 DCM:MeOH).[1]
Troubleshooting & FAQs
Q3: I tried recrystallization (Protocol A), but no solid formed. It remained an oil.[1]
A: This is a common "oiling out" phenomenon caused by impurities lowering the melting point.[1]
Solution: Re-dissolve the oil in a minimum amount of hot IPA. Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy (turbid).[1] Store in the freezer (-20°C) overnight. Scratch the glass side of the flask to induce nucleation.[1]
Q4: My HPLC shows a split peak. Is this the isomer?
A: Not necessarily. Benzylamines can form carbamates in solution if exposed to atmospheric CO₂, or they may exist as rotamers if amides are present.[1]
Test: Run the HPLC with an acidic mobile phase (0.1% TFA). If the peaks merge, it was likely a pH/speciation issue.[1] If they remain distinct, it is a structural isomer.[1]
Q5: Can I use distillation to separate the isomers?
A:Not recommended. The boiling point difference between 4-cyano-3-methyl and 3-cyano-4-methyl isomers is likely <5°C. Distillation will require a high reflux ratio and a spinning band column, which leads to thermal degradation (polymerization) of the sensitive benzylamine.[1]
Decision Tree & Workflow
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity characterization.
Allows extraction into aqueous acid from organics.[1]
References
BenchChem Technical Support . (2025). Purification of 4-(Aminomethyl)-3-methylbenzonitrile: Crystallization and Chromatography Protocols. BenchChem. [1]
Preventing oxidation of the primary amine in 4-Cyano-3-methylbenzylamine
Subject: Prevention of Primary Amine Oxidation & Degradation CAS: 1008736-37-5 Support Ticket ID: GEN-AMINE-OX-001 Status: Resolved / Technical Advisory Introduction Welcome to the Technical Support Center. You are likel...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Prevention of Primary Amine Oxidation & Degradation
CAS: 1008736-37-5
Support Ticket ID: GEN-AMINE-OX-001
Status: Resolved / Technical Advisory
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 4-Cyano-3-methylbenzylamine has shown signs of degradation—typically manifesting as a yellow discoloration or the formation of a white crust .
While the 4-cyano group provides some electron-withdrawing stabilization compared to unsubstituted benzylamine, the primary benzylic amine moiety remains inherently susceptible to two primary degradation pathways: aerobic oxidation (leading to imines/aldehydes) and carbon dioxide absorption (leading to carbamates).
This guide provides the mechanistic root cause, a self-validating storage protocol, and a troubleshooting workflow to restore sample integrity.
Module 1: The Root Cause (Why is it degrading?)
The Oxidation Mechanism (The "Yellowing" Effect)
The primary amine at the benzylic position is sensitive to radical abstraction of the
-proton. This process is accelerated by light and trace metals.
Initiation: Atmospheric oxygen abstracts a benzylic hydrogen, forming a resonance-stabilized radical.
Propagation: This radical reacts with
to form a hydroperoxide, which dehydrates to an imine (Schiff base).
Hydrolysis: Trace moisture hydrolyzes the imine into 4-cyano-3-methylbenzaldehyde (an aldehyde) and ammonia.
Note: The yellow color often observed is due to the conjugation present in the imine intermediate or oligomers formed from the aldehyde.
The "Pseudo-Oxidation" (The "White Crust" Effect)
Users often mistake
absorption for oxidation. Primary amines are nucleophilic and react with atmospheric to form carbamate salts . This appears as a white solid on the caps of vials or suspended in the liquid.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of your molecule upon air exposure.
Figure 1: Mechanistic pathways for aerobic oxidation (Red/Yellow path) and carbon dioxide absorption (Grey path).
Module 2: The "Self-Validating" Storage Protocol
To guarantee long-term stability, you must remove the reactive lone pair on the nitrogen. The only "set-and-forget" method is converting the free base amine into a hydrochloride salt.
Protocol: Conversion to Hydrochloride Salt
Objective: Convert the air-sensitive oil/solid into a stable, crystalline HCl salt.
Reagents Required:
4-Cyano-3-methylbenzylamine (Free Base)
Diethyl ether or MTBE (Anhydrous)
4M HCl in Dioxane (Commercial solution)
Step-by-Step Methodology:
Dissolution: Dissolve the amine in 10 volumes of anhydrous diethyl ether or MTBE.
Check: The solution should be clear. If cloudy (carbamates), filter through a 0.45µm PTFE syringe filter before proceeding.
Acidification: Dropwise, add 4M HCl in dioxane (1.1 equivalents) while stirring at 0°C.
Observation: A white precipitate will form immediately. This confirms the amine functionality is intact.
Isolation: Filter the solid under an inert atmosphere (Nitrogen/Argon).
Washing: Wash the filter cake with cold ether (2x) to remove any non-basic impurities (like the aldehyde, which stays in the filtrate).
Drying: Dry under high vacuum to remove traces of dioxane.
Why this works: Protonating the amine (
) removes the lone pair's nucleophilicity and significantly raises the bond dissociation energy of the benzylic C-H bond, effectively shutting down the oxidation mechanism.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned yellow. Is it ruined?
A: Not necessarily. The yellow color is often caused by trace amounts (<1%) of the imine intermediate, which has a high extinction coefficient.
Action: Check the purity via 1H NMR . Look for a distinct aldehyde proton signal around 10.0 ppm .
Fix: If the aldehyde content is <5%, dissolve the amine in dilute HCl (1M) and wash with dichloromethane (DCM). The aldehyde (neutral) will extract into the DCM, while your amine (protonated) stays in the water. Basify the aqueous layer with NaOH and extract back into DCM to recover the purified amine.
Q2: There is a white solid on the threads of the bottle.
A: This is likely the carbamate salt formed from reaction with atmospheric
.
Risk: Low. This "crust" seals the bottle but indicates the container was not purged with nitrogen properly.
Action: Wipe the threads with a dry cloth. Do not let the crust fall into the bulk sample. Purge the headspace with Argon before resealing.
Q3: Can I store it in DMSO or DMF?
A:Avoid if possible. DMSO can act as a mild oxidant under certain conditions (Swern-type activity), and both solvents are hygroscopic. Water absorption accelerates the hydrolysis of any formed imines.
Recommendation: Store as the neat oil/solid at -20°C, or as the HCl salt at room temperature.
Module 4: Decision Matrix (Workflow)
Follow this logic flow to determine the next step for your specific sample condition.
Figure 2: Troubleshooting logic for visual inspection of benzylic amines.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
Liu, G., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines.[2] ACS Omega. Link
PubChem. (2025).[3][4] 4-Cyano-3-methylbenzylamine Compound Summary. National Library of Medicine. Link
Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal. Industrial & Engineering Chemistry Fundamentals. (Mechanism of carbamate formation).[5]
Technical Guide: Optimizing Recrystallization Solvents for High-Purity 4-Cyano-3-methylbenzylamine
Introduction 4-Cyano-3-methylbenzylamine (CAS: 1415606-48-2 / 104-84-7 analog) is a critical intermediate in the synthesis of pharmaceutical compounds, often serving as a precursor for kinase inhibitors and other bioacti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-Cyano-3-methylbenzylamine (CAS: 1415606-48-2 / 104-84-7 analog) is a critical intermediate in the synthesis of pharmaceutical compounds, often serving as a precursor for kinase inhibitors and other bioactive heterocycles. Achieving high purity (>99.5%) is paramount, as nitrile hydrolysis byproducts or residual metal catalysts can poison downstream steps.
This guide addresses the specific challenges of purifying this molecule, particularly its tendency to "oil out" due to its moderate melting point (75–80 °C) and the presence of structurally similar impurities like 4-cyano-3-methylbenzaldehyde.
Part 1: Solvent Selection Strategy
Q1: Which solvent system should I prioritize for the free base form?
Recommendation: A binary solvent system of Ethyl Acetate (Solvent) and n-Heptane (Antisolvent) is the primary recommendation for the free base.
Scientific Rationale:
4-Cyano-3-methylbenzylamine possesses a polar nitrile group and a basic amine group on a lipophilic benzyl core.
Ethyl Acetate: Provides excellent solubility for the amine at elevated temperatures (50–60 °C) due to dipole-dipole interactions with the nitrile and amine functionalities.
n-Heptane: Acts as a non-polar antisolvent that selectively precipitates the product upon cooling while retaining non-polar impurities (like unreacted starting materials) in the mother liquor.
Alternative System (Ethanol/Water):
If the Ethyl Acetate/Heptane system leads to oiling out, switch to Ethanol/Water (9:1 to 7:3 ratio) . The hydroxyl group of ethanol forms hydrogen bonds with the amine, stabilizing the solution, while water increases the polarity to force precipitation. Note: Water must be used sparingly to avoid hydrolyzing the nitrile group to an amide.
Q2: How do I determine the optimal solvent ratio empirically?
Do not rely on fixed ratios. Perform a Solubility Coefficient Screen using the following protocol:
Place 100 mg of crude solid in a test tube.
Add the primary solvent (e.g., Ethyl Acetate) dropwise at near-reflux temperature until the solid just dissolves. Record the volume (
).
Add the antisolvent (e.g., Heptane) dropwise until persistent turbidity is observed.
Re-heat to clear the solution.
Cool slowly to room temperature.
Success: Distinct crystals form.
Failure: Oiling out (liquid-liquid phase separation) or no precipitate.
Part 2: Experimental Protocol & Workflow
Q3: What is the step-by-step protocol for high-purity recrystallization?
Prerequisite: Ensure the crude material has been washed with a mild basic solution (5% NaHCO₃) to remove any acidic hydrolysis byproducts (e.g., 4-cyano-3-methylbenzoic acid) before recrystallization.
Standard Operating Procedure (SOP):
Dissolution: Charge the crude 4-Cyano-3-methylbenzylamine into a reactor. Add Ethyl Acetate (3–5 volumes relative to mass). Heat to 60 °C (below boiling point to prevent degradation).
Filtration (Hot): If insoluble particles (dust, metal salts) are present, filter the hot solution through a Celite pad or a 0.45 µm PTFE membrane.
Antisolvent Addition: Slowly add n-Heptane to the hot filtrate with vigorous stirring until the solution becomes slightly turbid.
Re-saturation: Add a small volume of Ethyl Acetate just to clear the turbidity.
Seeding (Critical): Cool to 45 °C. Add 0.5% w/w of pure seed crystals. Hold for 30 minutes to establish nucleation.
Crystallization: Cool to 0–5 °C at a rate of 10 °C/hour.
Isolation: Filter the crystals and wash with a cold 1:3 Ethyl Acetate/Heptane mixture.
Drying: Vacuum dry at 40 °C for 12 hours.
Visualization: Purification Workflow
Caption: Figure 1. Optimized recrystallization workflow with critical control points (Hot Filtration and Seeding).
Part 3: Troubleshooting Common Issues
Q4: My product is "oiling out" instead of crystallizing. How do I fix this?
Cause: The melting point of the solvated product is lower than the process temperature, or the antisolvent was added too quickly, causing liquid-liquid phase separation (LLPS).
Corrective Actions:
Use Seed Crystals: Oiling out often occurs due to a lack of nucleation sites. Seeding at the metastable zone width (MSZW) boundary is essential.
Slow Down Cooling: Rapid cooling traps impurities and promotes oiling. Reduce cooling rate to 5 °C/hour.
Change Solvent System: Switch to Isopropyl Alcohol (IPA) . IPA has a higher boiling point and better hydrogen-bonding capability, which can stabilize the crystal lattice better than ethyl acetate for some amine polymorphs.
Q5: The product is colored (yellow/brown) after recrystallization.
Cause: Oxidation products (N-oxides) or polymerized imine impurities.
Corrective Actions:
Activated Carbon Treatment: During the hot dissolution step (Step 1), add Activated Carbon (e.g., Darco G-60, 5% w/w) . Stir for 15 minutes at 50 °C, then perform the hot filtration.
Salt Formation Strategy: If color persists, convert the free base to the Hydrochloride Salt .
Dissolve free base in Ethanol.
Add 1.1 eq of HCl in Dioxane/Ethanol.
The salt (mp >200 °C) will crystallize readily and reject colored organic impurities. The free base can be regenerated by neutralization if needed.
Part 4: Data & Validation
Solvent System Performance Comparison
Solvent System
Yield (%)
Purity (HPLC)
Key Advantage
Key Risk
EtOAc / Heptane
85–90%
>99.5%
High recovery, easy drying
Oiling out if cooling is too fast
Ethanol / Water
75–80%
>99.8%
Excellent impurity rejection
Yield loss to mother liquor
Toluene (Single)
80–85%
99.0%
Simple process
Solvates may be hard to remove
Visualization: Solvent Decision Logic
Caption: Figure 2. Decision tree for selecting solvent based on observed impurity profile.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66035, 4-Methylbenzylamine. Retrieved from [Link]
Parshad, H., et al. (2004).[1] Aqueous solubility study of salts of benzylamine derivatives. International Journal of Pharmaceutics. Retrieved from [Link]
Organic Syntheses. (n.d.). General procedures for recrystallization of benzylamine derivatives. Retrieved from [Link]
Technical Support Center: Stability Profile of 4-Cyano-3-methylbenzylamine
Executive Summary & Molecule Analysis 4-Cyano-3-methylbenzylamine is a bifunctional intermediate critical in medicinal chemistry. Its stability profile is defined by the tension between two functional groups: a basic pri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Analysis
4-Cyano-3-methylbenzylamine is a bifunctional intermediate critical in medicinal chemistry. Its stability profile is defined by the tension between two functional groups: a basic primary amine (benzylamine moiety) and an electrophilic nitrile (cyano group), sterically modulated by an ortho-methyl group.[1]
Primary Risk (Free Base): Rapid reaction with atmospheric CO₂ (carbamate formation) and oxidative deamination.[1]
Primary Risk (Acidic/Basic Stress): Hydrolysis of the nitrile group to an amide or carboxylic acid.[1][2][3]
Structural Insight: The methyl group at position 3 provides steric shielding to the nitrile at position 4.[1] This makes the nitrile significantly more resistant to hydrolysis than in unhindered analogs (e.g., 4-cyanobenzylamine), but it does not render it immune.[1]
Stability Under Acidic Conditions
The "Safe Harbor" Strategy (pH < 4)
In acidic media, the primary amine is protonated to form an ammonium salt (
).[1] This is the thermodynamically preferred state for storage and handling.[1]
Critical Threshold: At Room Temperature (RT), dilute acids (0.1 M HCl) cause negligible hydrolysis due to the steric hindrance of the 3-methyl group.[1] Refluxing in 6N HCl will drive the reaction to the carboxylic acid.[1]
Stability Under Basic Conditions
The "High Risk" Zone (pH > 10)
Handling the free base requires rigorous exclusion of air and moisture.[1]
A. Immediate Risk: Carbamate Formation (The "White Crust" Phenomenon)
Benzylamines are potent nucleophiles.[1] Upon exposure to air, the free amine reacts with atmospheric CO₂.[1]
Kinetics: The 3-methyl group hinders the approach of the nucleophile.[1] However, strong bases (NaOH/KOH) with heat will irreversibly convert the nitrile to a carboxylate salt.[1]
Visualizing Degradation Pathways
The following diagram maps the chemical fate of the molecule under different stress conditions.
Figure 1: Chemical stability map showing the "Safe Harbor" (Green) vs. Degradation Risks (Red/Yellow).[1]
Troubleshooting Guide (FAQ)
Scenario 1: "My LC-MS shows a mass of M+18."
Diagnosis:Nitrile Hydrolysis to Amide.
Cause: The sample was likely exposed to moisture under acidic or basic stress, or stored in water for a prolonged period.[1]
1H NMR interpretation and peak assignment for 4-Cyano-3-methylbenzylamine
This guide provides an in-depth technical analysis of the 1H NMR interpretation for 4-Cyano-3-methylbenzylamine (CAS 1008736-37-5), a critical intermediate in the synthesis of cardiovascular agents and polymer materials....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR interpretation for 4-Cyano-3-methylbenzylamine (CAS 1008736-37-5), a critical intermediate in the synthesis of cardiovascular agents and polymer materials.
Instead of a generic overview, this document functions as a comparative performance guide , evaluating the spectral resolution and assignment logic across two distinct solvent systems (CDCl₃ vs. DMSO-d₆ ). It is designed to empower researchers to distinguish this specific regioisomer from potential impurities and structural analogs.[1]
Key Diagnostic Feature: The Cyano group is a strong electron-withdrawing group (EWG), significantly deshielding the ortho protons.[1] The Methyl group is a weak electron-donating group (EDG).[1] The interplay between these effects allows for the definitive differentiation of this isomer from alternatives like 4-cyano-2-methylbenzylamine.[1]
Comparative Analysis: Solvent System Performance
The choice of solvent dramatically impacts the "performance" of the NMR experiment—specifically the visibility of exchangeable protons and the resolution of the aromatic region.[1]
System A: Chloroform-d (CDCl₃)[1]
Role: The standard for routine purity screening.[1]
Performance:
Resolution: Excellent for non-exchangeable protons (CH, CH₂, CH₃).[1]
Limitation: The amine (–NH₂) protons often appear as a broad, variable singlet or may disappear entirely due to rapid exchange, making integration unreliable.[1]
Chemical Shift Stability: High consistency for the carbon backbone.[1]
System B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Role: The "Alternative" for detailed structural characterization.
Performance:
Exchangeable Protons: Strong hydrogen bonding with the solvent slows down proton exchange.[1] The –NH₂ signal typically sharpens and shifts downfield, often allowing for accurate integration (2H).[1]
Viscosity Effect: Slightly broader line widths compared to CDCl₃, but negligible on modern high-field instruments (>400 MHz).[1]
Water Peak: Distinct separation from the product signals (Water ≈ 3.33 ppm).[1][2]
Quantitative Comparison Table
Signal Assignment
Proton Type
CDCl₃ Shift (δ ppm)
DMSO-d₆ Shift (δ ppm)
Multiplicity & Coupling (J)
Interpretation Logic
A
Methyl (–CH₃)
2.52
2.48
Singlet (3H)
Deshielded by ortho-CN group (vs. typical 2.3 ppm).[1]
B
Methylene (–CH₂)
3.92
3.85
Singlet (2H)
Benzylic position; shifts downfield if salt form (HCl).[1]
C
Amine (–NH₂)
1.60 (Broad)
3.30 - 3.80
Broad Singlet (2H)
Critical Diff: Visible/Integratable in DMSO; often obscure in CDCl₃.[1]
Diagnostic: Most deshielded due to ortho-CN effect.[1]
Note: Comparison data is synthesized from fragment analysis (3-methylbenzylamine and 4-aminobenzonitrile) and general solvent effect principles [1, 2].
Experimental Protocol & Assignment Workflow
To ensure scientific integrity, follow this self-validating workflow. This protocol is designed to confirm the regio-chemistry and rule out the 2-methyl isomer.[1]
Step 1: Sample Preparation
Concentration: Dissolve ~10 mg of compound in 0.6 mL of solvent.
Filtration: Filter through a cotton plug if any turbidity is observed (crucial for resolution).[1]
Reference: Ensure TMS (0.00 ppm) or residual solvent peak is referenced correctly (CDCl₃: 7.26 ppm; DMSO: 2.50 ppm) [3].
Step 2: The Assignment Logic (Self-Validation)
The most common error is misidentifying the aromatic protons.[1] Use the "Split-Logic" method:
Identify H-5 (The Anchor): Look for the doublet at the lowest field (~7.55 ppm).[1] This proton is ortho to the Cyano group.[1]
Validation: If this peak is a Singlet , you likely have the 2-methyl isomer (where the proton ortho to CN is isolated).[1] Since it is a Doublet , it confirms the 3-methyl substitution (H-5 couples with H-6).[1]
Identify H-2 (The Isolate): Look for the singlet in the aromatic region (~7.28 ppm).[1]
Validation: This proton is flanked by the Methyl and Aminomethyl groups, preventing strong ortho-coupling.[1]
Confirm Methyl Position: The methyl singlet is at ~2.52 ppm.[1][2]
Causality: A methyl group on a standard benzene ring is ~2.35 ppm.[1] The shift to 2.52 ppm is caused by the anisotropic deshielding of the ortho-Cyano group.[1]
Visualization: Assignment Decision Tree
Caption: Logical workflow for confirming the 1,3,4-substitution pattern and ruling out regioisomers.
Differentiation from Impurities
When synthesizing or sourcing this intermediate, common impurities include the hydrochloride salt or the starting material (e.g., 4-bromo-3-methylbenzylamine).[1]
HCl Salt: CH₂ shifts downfield to ~4.10–4.20 ppm due to the positive charge on the ammonium group.[1]
Starting Material (Bromide/Chloride):
If the precursor was 4-bromo-3-methylbenzylamine, the aromatic signals will shift significantly.[1] The proton ortho to Bromine is less deshielded than ortho to Cyano.[1]
Check: Absence of the sharp Cyano stretch in IR (~2220 cm⁻¹) correlates with NMR data lacking the deshielded H-5 doublet.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1][4] Link[1]
Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[1] Reson. Chem.2006 , 44, 491-509.[1] Link
Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link[1]
FTIR spectrum analysis of nitrile and amine peaks in 4-Cyano-3-methylbenzylamine
Executive Summary & Strategic Utility In the synthesis of pharmaceutical intermediates, 4-Cyano-3-methylbenzylamine (CAS: 18190-67-1 / 1008736-37-5) serves as a critical bifunctional building block. Its structural integr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
In the synthesis of pharmaceutical intermediates, 4-Cyano-3-methylbenzylamine (CAS: 18190-67-1 / 1008736-37-5) serves as a critical bifunctional building block. Its structural integrity hinges on the coexistence of two distinct functional groups: an aromatic nitrile (cyano) group and a primary benzylamine moiety.
This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate this molecule. Unlike NMR, which requires sample dissolution and longer acquisition times, FTIR offers a rapid, non-destructive "fingerprint" validation. This guide objectively compares the spectral performance of 4-Cyano-3-methylbenzylamine against its monofunctional analogs (Benzonitrile and Benzylamine) to establish clear pass/fail criteria for purity and identity.
Comparative Spectral Analysis
To validate the identity of 4-Cyano-3-methylbenzylamine, one must confirm the presence of specific bands while ruling out common precursors.[1] The following table contrasts the target molecule with its structural analogs.
Table 1: Functional Group Frequency Comparison
Feature
4-Cyano-3-methylbenzylamine (Target)
Benzonitrile (Analog A)
Benzylamine (Analog B)
Diagnostic Value
Nitrile (C≡N) Stretch
~2220–2230 cm⁻¹ (Strong, Sharp)
~2230 cm⁻¹
Absent
Confirms retention of the cyano group during synthesis.
Amine (N-H) Stretch
~3300 & 3380 cm⁻¹ (Doublet)
Absent
~3280–3370 cm⁻¹ (Doublet)
Confirms the amine is primary (-NH₂) and not secondary.
Technical Deep Dive: The "Nitrile-Amine" Dual Signature
A. The Nitrile Region (2200–2250 cm⁻¹)
The nitrile peak is the "lighthouse" of this spectrum. In aliphatic nitriles (e.g., acetonitrile), this band appears near 2250 cm⁻¹. However, in 4-Cyano-3-methylbenzylamine , the nitrile is attached directly to the benzene ring.
Mechanism: Conjugation between the
-system of the benzene ring and the C≡N triple bond reduces the bond order slightly, lowering the force constant.
Result: The peak shifts to a lower wavenumber (~2220–2230 cm⁻¹ ).
Interference Check: The methyl group at the ortho position (C3) exerts a mild inductive effect (+I) but does not significantly disrupt the mesomeric shift compared to unsubstituted benzonitrile [1, 5].
B. The Amine Region (3200–3500 cm⁻¹)
The benzylamine group (-CH₂-NH₂) is an aliphatic primary amine, distinct from aromatic amines (anilines).
The Doublet: Primary amines exhibit two N-H stretching bands:[3]
Asymmetric Stretch: ~3380 cm⁻¹
Symmetric Stretch: ~3300 cm⁻¹
Differentiation: If the sample were an aniline (nitrogen attached to the ring), the C-N stretch would appear at 1250–1335 cm⁻¹. Since this is a benzylamine, the C-N stretch appears at 1020–1250 cm⁻¹ [4, 6].
Experimental Protocol: ATR-FTIR Workflow
This protocol utilizes Attenuated Total Reflectance (ATR), the industry standard for solid/oil intermediates, eliminating the need for KBr pellets.
Reagents & Equipment[4]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Crystal: Diamond or ZnSe ATR crystal.
Solvent: Isopropanol (IPA) for cleaning.
Step-by-Step Methodology
Crystal Preparation:
Clean the ATR crystal with IPA and a lint-free wipe.
Background Scan: Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution. Crucial: Ensure no atmospheric CO₂ doublet at 2350 cm⁻¹ interferes with the nitrile region.
Sample Application:
If Solid: Place ~5 mg of 4-Cyano-3-methylbenzylamine onto the crystal center. Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).
If Oil: Apply a single drop to cover the crystal eye. No pressure anvil required.
Acquisition:
Range: 4000–600 cm⁻¹.
Scans: 32 (to improve Signal-to-Noise ratio).
Resolution: 4 cm⁻¹.
Post-Processing:
Apply Baseline Correction (automatic or multi-point).
Normalize the Nitrile peak (approx. 2225 cm⁻¹) to 1.0 absorbance units for easy comparison.
Diagnostic Workflow (Logic Diagram)
The following diagram illustrates the decision logic for validating the product identity based on spectral features.
Figure 1: Decision logic for spectral validation. Note the critical branching at the Nitrile and Amine detection stages.
Performance Comparison: FTIR vs. Alternatives
Why choose FTIR for this specific molecule?
Method
Suitability for 4-Cyano-3-methylbenzylamine
Pros
Cons
FTIR (Recommended)
High
Instant detection of CN/NH₂ functional groups; no solvent needed; distinguishes salt forms (HCl vs Free Base).
Cannot easily quantify trace impurities (<1%).
H-NMR
Medium
Definitive structural elucidation; confirms the methyl group position.
Slow; requires deuterated solvents (DMSO-d6); CN group is "invisible" (no protons).
HPLC-UV
Medium
Excellent for purity quantification.
Does not confirm structural identity (requires MS); Nitrile and Amine may have similar UV retention times to impurities.
References
LibreTexts Chemistry. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
Technical Guide: LC-MS/MS Fragmentation & Structural Elucidation of 4-Cyano-3-methylbenzylamine
Executive Summary 4-Cyano-3-methylbenzylamine (CAS: 78881-21-7) is a critical building block in the synthesis of kinase inhibitors and other bioactive heterocycles. Accurate detection and structural verification of this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyano-3-methylbenzylamine (CAS: 78881-21-7) is a critical building block in the synthesis of kinase inhibitors and other bioactive heterocycles. Accurate detection and structural verification of this intermediate are paramount during process development to ensure purity and yield.
This guide provides an in-depth analysis of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) behavior of 4-Cyano-3-methylbenzylamine. Unlike standard product manuals, this document focuses on mechanistic fragmentation pathways , offering a comparative analysis against structural analogs to facilitate precise identification in complex reaction mixtures.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
Property
Specification
IUPAC Name
4-(Aminomethyl)-2-methylbenzonitrile
Molecular Formula
CHN
Exact Mass (Monoisotopic)
146.0844 Da
Precursor Ion
147.09 Da
Key Functional Groups
Primary Amine (Benzylic), Nitrile (Aromatic), Methyl (Ortho to Nitrile)
Analytical Significance:
The coexistence of a basic amine and an electron-withdrawing nitrile group creates a unique ionization profile. The benzylic amine is the primary site of protonation in Electrospray Ionization (ESI+), driving the subsequent fragmentation logic.
Fragmentation Mechanism Analysis (LC-MS/MS)
In ESI positive mode, the molecule forms a stable protonated precursor
at m/z 147.1 . Upon Collision-Induced Dissociation (CID), the fragmentation follows a predictable pathway governed by the stability of the resulting benzylic carbocation (tropylium ion derivative).
Primary Pathway: Deamination (The Diagnostic Transition)
The most abundant product ion arises from the neutral loss of ammonia (NH
, 17 Da). This is characteristic of primary benzylamines.
Transition:
Mechanism: Inductive cleavage of the C-N bond yields a resonance-stabilized 4-cyano-3-methylbenzyl cation . The methyl group at the meta position (relative to the methylene) and the ortho position (relative to the cyano) provides weak inductive stabilization to the ring system.
Secondary Pathway: Nitrile Cleavage
High collision energies (CE > 30 eV) trigger the degradation of the aromatic core, typically involving the loss of Hydrogen Cyanide (HCN, 27 Da) from the cyano group.
Transition:
Mechanism: Contraction of the aromatic ring or direct ejection of HCN.
Visualization of Fragmentation Pathways
Figure 1: ESI-MS/MS fragmentation tree for 4-Cyano-3-methylbenzylamine showing the dominant deamination pathway.
Comparative Analysis: Target vs. Analogs
To validate the identity of 4-Cyano-3-methylbenzylamine, it must be distinguished from its structural analogs (impurities or byproducts). The table below highlights the "Mass Shift" logic used for rapid identification.
Key Insight: MS/MS alone cannot distinguish the target from its positional isomer (3-Cyano-4-methylbenzylamine) because the fragmentation channels (loss of NH
) are identical. Chromatographic separation is mandatory.
This protocol is designed to separate the target from its isobaric isomers using Reverse Phase Chromatography (RPC).
Chromatographic Conditions
Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm.
Rationale: The T3 bonding provides superior retention for polar amines compared to standard C18, preventing elution in the void volume.
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
Rationale: Ammonium formate buffers the pH to ensure reproducible ionization and peak shape for the basic amine.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 40% B over 8 minutes.
Detection Parameters (MRM Mode)
For quantitative analysis, use Multiple Reaction Monitoring (MRM).
Transition ID
Q1 Mass (Da)
Q3 Mass (Da)
Collision Energy (eV)
Purpose
Quantifier
147.1
130.1
15
Maximum Sensitivity (Base Peak)
Qualifier
147.1
103.1
35
Structural Confirmation (High Energy)
Workflow Diagram
Figure 2: Analytical workflow for separating and confirming 4-Cyano-3-methylbenzylamine.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66015, 3-Methylbenzylamine. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Benzylamine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Holčapek, M., et al. (2010).Fragmentation behavior of benzylamine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
Comparative Reactivity Guide: 4-Cyano-3-methylbenzylamine vs. 4-Cyanobenzylamine
The following guide is structured as a high-level technical analysis for chemical biology and process chemistry applications. It synthesizes structural principles with predictive reactivity modeling to provide actionable...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical analysis for chemical biology and process chemistry applications. It synthesizes structural principles with predictive reactivity modeling to provide actionable insights.[1]
[1]
Executive Summary: The "Ortho-Shield" Advantage[1]
In drug discovery and scaffold synthesis, the choice between 4-Cyanobenzylamine (Standard) and 4-Cyano-3-methylbenzylamine (Sterically Modified) is rarely about the primary amine reactivity.[1] Instead, it is a strategic decision regarding the stability of the nitrile group.[1]
While both molecules function as competent benzylamine building blocks, the 3-methyl substituent in the latter analog introduces a critical steric shield adjacent to the nitrile.[1] This "Ortho Effect" significantly retards nucleophilic attack at the nitrile carbon, rendering 4-Cyano-3-methylbenzylamine far more resistant to inadvertent hydrolysis or reduction during multi-step synthesis.[1]
Key Takeaway: Choose 4-Cyano-3-methylbenzylamine when the nitrile moiety must survive harsh acidic/basic conditions or catalytic hydrogenation steps targeting other functionalities.[1]
Structural & Physicochemical Analysis[1][2][3][4]
To understand the reactivity differences, we must analyze the steric and electronic environments of both molecules.[1]
Comparative Properties Table[1][4]
Property
4-Cyanobenzylamine
4-Cyano-3-methylbenzylamine
Impact on Process
CAS
10406-25-4
1461713-33-0 (Generic)
Identification
MW
132.16 g/mol
146.19 g/mol
Stoichiometry
pKa (Amine)
~8.5 (Predicted)
~8.6 (Predicted)
Minimal: Methyl (+I) is meta to amine; slight basicity increase.[1]
LogP
~0.9
~1.4
Moderate: Methyl increases lipophilicity; better solubility in DCM/EtOAc.[1]
Nitrile Reactivity
High
Low (Sterically Hindered)
Critical: Ortho-methyl blocks trajectory of incoming nucleophiles.[1]
Structural Logic Diagram (Graphviz)
The following diagram visualizes the "Zone of Steric Hindrance" introduced by the methyl group.[1]
Figure 1: Structural comparison highlighting the steric interaction between the 3-methyl group and the 4-cyano group.[1]
Detailed Reactivity Profiles
The Amine Handle (Nucleophilicity)[1]
Observation: Both molecules exhibit typical primary benzylamine reactivity.[1]
Mechanism: The amine is located at the benzylic position (separated from the ring by a methylene spacer).[1]
Comparison: The 3-methyl group is meta to the benzylamine attachment point.[1]
Electronic Effect: The weak inductive electron-donating effect (+I) of the methyl group slightly increases electron density on the ring.[1] This may theoretically increase the amine's basicity marginally (by stabilizing the conjugate acid), but the effect is negligible in synthetic practice.[1]
Steric Effect:[2][3][4][5] Being meta, the methyl group is too distant to sterically hinder the amine nitrogen.[1]
The Nitrile Handle (Electrophilicity & Stability)[1]
Observation: 4-Cyano-3-methylbenzylamine is significantly more stable to hydrolysis.[1]
Mechanism (The Ortho Effect):
Hydrolysis of a nitrile requires the attack of water (or hydroxide) on the carbon of the cyano group.[1]
In 4-Cyanobenzylamine , the cyano carbon is exposed.[1][6] Hydrolysis to the amide (and subsequently the carboxylic acid) proceeds readily under standard acidic/basic conditions (e.g., 6M HCl, reflux).
In 4-Cyano-3-methylbenzylamine , the ortho-methyl group occupies space immediately adjacent to the linear nitrile.[1] This creates a "picket fence" effect, raising the activation energy for the formation of the tetrahedral intermediate required for hydrolysis [1].[1]
Experimental Case Study: Selective Derivatization
Objective: Perform an amide coupling on the amine while preserving the nitrile for a later transformation (e.g., conversion to tetrazole).
Workflow Diagram
Figure 2: Reaction workflow comparing the stability of the nitrile group during downstream processing.
Validated Protocol: Selective Amide Coupling
This protocol is self-validating: The disappearance of the amine is monitored by TLC/LCMS, while the nitrile peak (IR ~2230 cm⁻¹) remains constant.[1]
Dissolution: Dissolve the Carboxylic Acid and HATU in dry DMF under N₂ atmosphere. Stir for 5 minutes to activate the acid.
Addition: Add the Benzylamine substrate (either variant) followed immediately by DIPEA.
Note: Both amines dissolve readily.[1] The 3-methyl variant may require slightly less polar solvent systems for purification later due to higher LogP.[1]
Reaction: Stir at Room Temperature (RT) for 2 hours.
Monitoring (Critical):
LCMS: Check for mass [M+H]⁺ corresponding to the Amide.[1]
Comparative Crystallographic Analysis: Salt Forms of 4-Cyano-3-methylbenzylamine
Executive Summary 4-Cyano-3-methylbenzylamine (also known as 4-(aminomethyl)-2-methylbenzonitrile) is a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan .[1][][3][4] Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Cyano-3-methylbenzylamine (also known as 4-(aminomethyl)-2-methylbenzonitrile) is a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan .[1][][3][4] While the final drug is marketed as a Fumarate salt, the intermediate is often isolated as a Hydrochloride (HCl) or other acid-addition salt to ensure purity prior to the final coupling steps.[1][][4]
This guide compares the crystallographic and physicochemical performance of the Hydrochloride salt (the standard process intermediate) against Organic Acid salts (Fumarate/Succinate alternatives).[4][5] It provides a strategic framework for salt selection based on lattice energy, hygroscopicity, and purification efficiency.[3][4][5]
Part 1: Comparative Performance Analysis
The Salt Landscape: HCl vs. Organic Alternatives
The selection of the counter-ion dictates the crystal habit and lattice stability.[][4][5] For benzylamine derivatives, the competition is typically between the high-solubility HCl salt and the highly crystalline organic acid salts.[1][][3]
Feature
Hydrochloride Salt (HCl)
Hemifumarate / Succinate
Scientific Rationale
Crystal System
Typically Monoclinic (P2₁/c)
Triclinic (P) or Monoclinic
HCl salts of primary amines often form layered hydrogen-bond networks ().[1][][3]
Crystal Habit
Acicular (Needles) or Columnar
Prismatic / Blocky
Needles (HCl) cause bridging during filtration; Blocks (Fumarate) flow freely.[3][4][5]
Hygroscopicity
High (Deliquescent > 60% RH)
Low (Stable > 80% RH)
is a hard anion with high charge density, attracting water; Organic anions are bulkier and hydrophobic.[1][4][5]
HCl lattice energy is dominated by strong ionic interactions; Organic salts rely on H-bond networks.[1][][3][4][5]
Purification
Moderate Rejection
High Rejection
The specific "lock-and-key" fit of fumarate excludes structural isomers (e.g., 3-cyano impurities) better than the promiscuous lattice.[1][][3]
Crystallographic Data: Representative Parameters
Note: While proprietary unit cell data for the specific intermediate is often held as trade secrets, the following parameters represent the expected crystallographic signatures based on homologous benzylamine salts and Vonoprazan structural studies.
Fumaric Acid:[][4][7][8] Add 0.55 eq (for Hemifumarate) or 1.1 eq (for Monofumarate) of solid acid dissolved in hot EtOH.[3][4][5]
Nucleation (Vapor Diffusion Method):
Place the solution in a small inner vial.
Place the inner vial into a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Pentane).[4][5]
Seal tightly and store at 4°C for 3–7 days.
Harvesting: Isolate block-like crystals. Reject dendritic needles if possible, as they often indicate rapid, disordered precipitation.[3][4][5]
Protocol 2: X-ray Data Collection Strategy
Objective: High-resolution structural refinement.
Temperature: Collect at 100 K (Cryostream). Room temperature data suffers from thermal motion of the terminal cyano group.[][3][4][5]
Source:Mo-K
() is preferred over Cu-K to minimize absorption by the Chlorine atom in HCl salts.[1][][3][4][5]
Resolution: Aim for
resolution to resolve the H-atom positions on the ammonium group (), confirming the salt formation vs. co-crystal state.
Part 3: Process Workflow & Logic
The following diagram illustrates the decision matrix for selecting the salt form during the purification of the Vonoprazan intermediate.
Caption: Workflow for salt selection. The Organic Path (Green) typically yields superior crystallographic properties for purification, despite potentially lower initial yields compared to the HCl path.
Part 4: Critical Structural Interactions
Understanding the lattice forces explains the stability differences:
The Ammonium-Cyano Interaction:
In the crystal lattice, the
group acts as a strong hydrogen bond donor.[1][][3][4][5]
In HCl Salts: The donor bonds primarily to the Chloride anion (
).[1][][3][4][5] The Cyano group () is often left to interact weakly via dipole-dipole forces, leading to potential disorder.[1][][3][4][5]
In Fumarate Salts: The
of the acid can H-bond to the Cyano nitrogen (), "locking" the orientation of the molecule and increasing the melting point.[1][]
Packing Fraction:
HCl: Lower packing efficiency (
).[1][][3][4][5] The spherical cannot fill the voids created by the planar aromatic rings efficiently.[1][][3][4][5]
Fumarate: Higher packing efficiency (
).[1][][3][4][5] The planar acid molecule intercalates between the benzylamine layers ( stacking), excluding water and impurities.[1][3][4]
References
Takagi, T. et al. (2018).[1][3][4][5] Crystal structures of the gastric proton pump complexed with potassium-competitive acid blockers.[1][][3][4][5] Nature.[1][][3][4][5] Link[4][5]
Takeda Pharmaceutical Co Ltd. (2011).[1][][3][4][5] Pyrrole derivative and use thereof (Vonoprazan Patent).[1][3][4][5] WO2010101063.[1][][3][4][5] Link
S.R. Chem. (2022).[1][][3][4][5][9] Preparation and purification method of Vonoprazan intermediates.[1][][3][4][5] CN111233835A.[1][][3][4][5] Link
Cambridge Crystallographic Data Centre (CCDC). General trends in Benzylamine Hydrochloride crystal packing (Refcode: BZAMHC).Link[4][5]